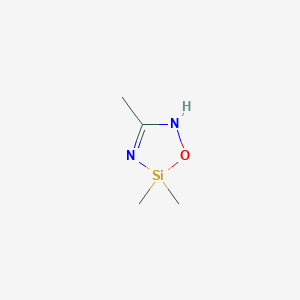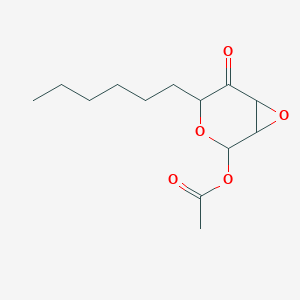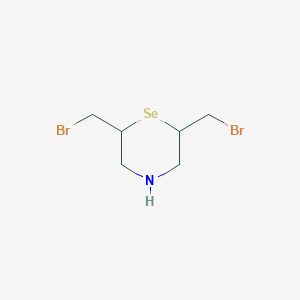
2,6-Bis(bromomethyl)selenomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(bromomethyl)selenomorpholine is an organoselenium compound characterized by the presence of bromomethyl groups attached to a selenomorpholine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(bromomethyl)selenomorpholine typically involves the bromination of selenomorpholine derivatives. One common method is the photobromination of side-chain methyl groups on arenes using N-bromosuccinimide (NBS) under visible light irradiation. This method is highly selective and efficient, yielding the desired bis(bromomethyl) product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and selenium compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Bis(bromomethyl)selenomorpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The selenium atom in the selenomorpholine ring can participate in oxidation and reduction reactions, altering the oxidation state of selenium.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the selenium atom.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromomethyl groups.
Oxidation Reactions: Products include selenoxides or selenones, depending on the extent of oxidation.
Applications De Recherche Scientifique
2,6-Bis(bromomethyl)selenomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organoselenium compounds.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying selenium’s role in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, given selenium’s known antioxidant properties.
Industry: It may be used in the development of new materials with unique electronic or catalytic properties
Mécanisme D'action
The mechanism of action of 2,6-Bis(bromomethyl)selenomorpholine involves its interaction with molecular targets through its bromomethyl and selenium groups. The bromomethyl groups can form covalent bonds with nucleophilic sites on biomolecules, while the selenium atom can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
2,6-Bis(bromomethyl)pyridine: Similar in structure but contains a pyridine ring instead of a selenomorpholine ring.
2,6-Bis(bromomethyl)benzene: Contains a benzene ring, lacking the selenium atom.
Uniqueness: 2,6-Bis(bromomethyl)selenomorpholine is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activity not found in its carbon or nitrogen analogs .
Propriétés
Numéro CAS |
62757-25-9 |
|---|---|
Formule moléculaire |
C6H11Br2NSe |
Poids moléculaire |
335.94 g/mol |
Nom IUPAC |
2,6-bis(bromomethyl)selenomorpholine |
InChI |
InChI=1S/C6H11Br2NSe/c7-1-5-3-9-4-6(2-8)10-5/h5-6,9H,1-4H2 |
Clé InChI |
DERUVYNPLIRXIU-UHFFFAOYSA-N |
SMILES canonique |
C1C([Se]C(CN1)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


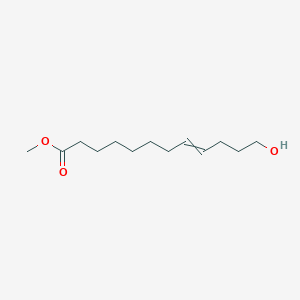
![2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14513426.png)
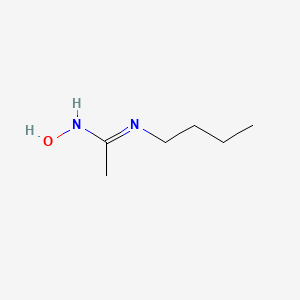
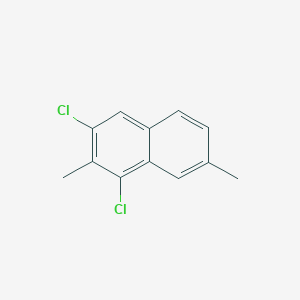
![N-[(4-Nitrophenyl)acetyl]glycine](/img/structure/B14513454.png)

![(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B14513475.png)


![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol](/img/structure/B14513495.png)
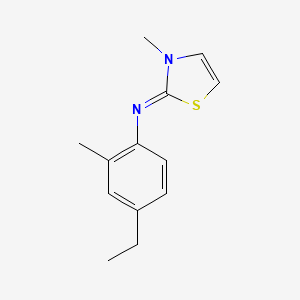
![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)
